

In Vitro Activity of Ceftobiprole: A Technical Guide

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Compound of Interest

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This technical guide provides an in-depth overview of the in vitro activity of Ceftobiprole, a fifth-generation cephalosporin with broad-spectrum efficacy against a wide range of Gram-positive and Gram-negative bacteria. This document summarizes key quantitative data, details experimental protocols for susceptibility testing, and visualizes the compound's mechanism of action and experimental workflows.

Introduction

Ceftobiprole is a potent bactericidal agent that exhibits a high affinity for various penicillin-binding proteins (PBPs), including PBP2a of methicillin-resistant *Staphylococcus aureus* (MRSA) and PBP2x of penicillin-resistant *Streptococcus pneumoniae*.^{[1][2]} Its unique binding characteristics confer activity against a variety of challenging pathogens, making it a significant compound in the development of new anti-infective therapies.^{[1][2][3][4]} This guide serves as a comprehensive resource for understanding the in vitro profile of Ceftobiprole.

Quantitative In Vitro Activity

The in vitro potency of Ceftobiprole has been extensively evaluated against a diverse collection of clinical isolates. The following tables summarize the minimum inhibitory concentration (MIC) data, providing a quantitative measure of its activity. The MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

Gram-Positive Bacteria

Ceftobiprole demonstrates robust activity against a wide array of Gram-positive organisms, including key resistant phenotypes.

Bacterial Species	No. of Isolates	MIC50 (mg/L)	MIC90 (mg/L)	MIC Range (mg/L)	Geographic Region/Study
Staphylococcus aureus (all)	2,930	0.5	2	-	United States (2016)[5]
Staphylococcus aureus (MSSA)	-	0.5	0.5	-	United States (2016)[5]
Staphylococcus aureus (MRSA)	8,184	1	2	-	United States (2016-2022) [6]
Staphylococcus aureus (MRSA)	49	1	1.5	-	Saudi Arabia (2018-2019) [7][8]
Staphylococcus aureus (MRSA)	-	1	2	0.25-4	Europe[9]
Coagulase-Negative Staphylococci (MSCNS)	-	0.25	0.5	-	China[10]
Coagulase-Negative Staphylococci (MRCNS)	-	1	2	-	China[10]
Enterococcus faecalis	-	0.5	1	-	China[10]
Enterococcus faecium	-	>32	>32	-	China[10]
Streptococcus	-	-	0.015	-	Europe[11]

pneumoniae (penicillin- susceptible)					
Streptococcus pneumoniae (penicillin- intermediate)	-	-	0.25	-	Europe[11]
Streptococcus pneumoniae (penicillin- resistant)	-	-	0.5	-	Europe[11]
β -hemolytic Streptococci	39	≤ 0.015	$\leq 0.015-2$	-	China[10]

Gram-Negative Bacteria

Ceftobiprole is also active against a range of clinically important Gram-negative pathogens, although its efficacy can be affected by certain resistance mechanisms such as the production of extended-spectrum β -lactamases (ESBLs).[1][3][12]

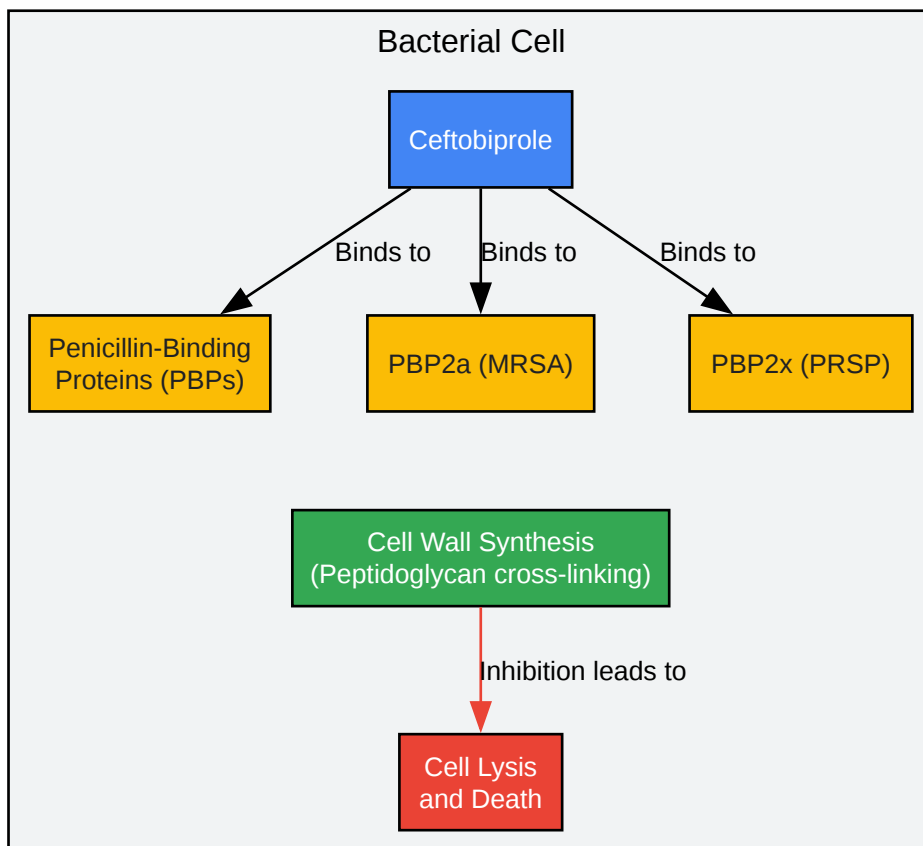
Bacterial Species	No. of Isolates	MIC50 (mg/L)	MIC90 (mg/L)	MIC Range (mg/L)	Geographic Region/Study
Escherichia coli (ceftazidime-susceptible)	-	-	0.12	-	Europe[11]
Klebsiella pneumoniae (ceftazidime-susceptible)	-	-	0.12	-	Europe[11]
Proteus mirabilis (non-ESBL)	-	0.03	0.06-0.12	-	Europe[9]
Enterobacter cloacae (non-derepressed AmpC)	-	-	4	-	Europe[11]
Citrobacter spp. (non-derepressed AmpC)	-	-	4	-	Europe[11]
Pseudomonas aeruginosa	-	2	16	-	China[13]
Pseudomonas aeruginosa (ceftazidime-susceptible)	-	-	8	-	Europe[11]
Pseudomonas aeruginosa (MDR)	99	16	32	-	Saudi Arabia (2018-2019) [7][8]

Acinetobacter baumannii	-	32	>32	-	China[13]
Haemophilus influenzae	-	-	≤1	-	China[10]
Moraxella catarrhalis	-	-	≤1	-	China[10]

Mechanism of Action

Ceftobiprole exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] [2] This is achieved through its strong binding to essential penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps of peptidoglycan synthesis.[1][2] The binding of Ceftobiprole to these PBPs leads to the disruption of cell wall integrity and ultimately results in bacterial cell lysis and death.[1] A key feature of Ceftobiprole is its high affinity for modified PBPs, such as PBP2a in MRSA and PBP2x in penicillin-resistant *Streptococcus pneumoniae*, which are responsible for resistance to many other β -lactam antibiotics.[1][3][12]

Mechanism of Action of Ceftobiprole



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Caption: Ceftobiprole's mechanism of action.

Experimental Protocols

The in vitro activity data presented in this guide are primarily generated using standardized antimicrobial susceptibility testing methods. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are the reference methods for broth microdilution and agar dilution assays.

Broth Microdilution Method (Based on CLSI M07)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

4.1.1. Materials

- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Ceftobiprole powder (analytical grade)
- Bacterial isolates for testing
- 0.5 McFarland turbidity standard
- Sterile saline or broth
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)
- Micropipettes and sterile tips

4.1.2. Inoculum Preparation

- From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.
- Suspend the colonies in sterile saline or broth.
- Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL.
- Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.

4.1.3. Plate Preparation

- Prepare a stock solution of Ceftobiprole in a suitable solvent as recommended by the manufacturer.

- Perform serial twofold dilutions of the Ceftobiprole stock solution in CAMHB in the wells of the 96-well microtiter plate to achieve the desired concentration range.
- Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

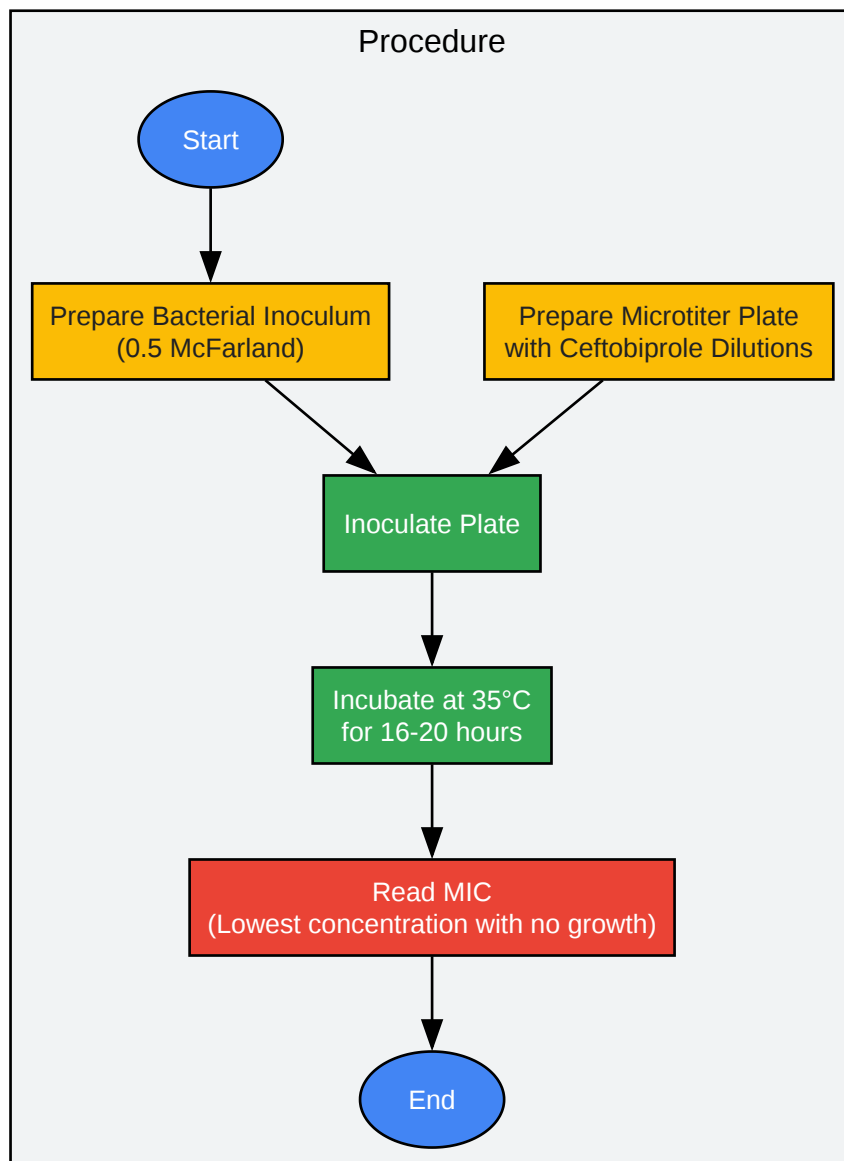
4.1.4. Inoculation and Incubation

- Inoculate each well (except the sterility control) with the prepared bacterial suspension.
- Incubate the plates at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.

4.1.5. Interpretation

- Following incubation, examine the plates for bacterial growth (turbidity).
- The MIC is the lowest concentration of Ceftobiprole that completely inhibits visible growth of the organism as detected by the unaided eye.

Broth Microdilution Experimental Workflow



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Caption: Workflow for broth microdilution.

Agar Dilution Method (Based on CLSI M07)

This method involves incorporating the antimicrobial agent into an agar medium.

4.2.1. Materials

- Mueller-Hinton Agar (MHA)
- Ceftobiprole powder (analytical grade)
- Bacterial isolates for testing
- 0.5 McFarland turbidity standard
- Sterile saline or broth
- Petri dishes
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)
- Inoculator (e.g., multipoint replicator)

4.2.2. Plate Preparation

- Prepare a stock solution of Ceftobiprole.
- Prepare a series of twofold dilutions of the Ceftobiprole stock solution.
- Add a specific volume of each antimicrobial dilution to molten and cooled MHA ($45\text{--}50^{\circ}\text{C}$) to achieve the desired final concentrations.
- Pour the agar into Petri dishes and allow them to solidify.
- Include a growth control plate (no antimicrobial agent).

4.2.3. Inoculum Preparation

- Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
- Dilute this suspension to achieve a final inoculum of approximately 10^4 colony-forming units (CFU) per spot.

4.2.4. Inoculation and Incubation

- Apply the standardized bacterial inoculum to the surface of the agar plates using a multipoint replicator.
- Allow the inoculum spots to dry.
- Invert the plates and incubate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours.

4.2.5. Interpretation

- After incubation, examine the plates for bacterial growth at the inoculation spots.
- The MIC is the lowest concentration of Ceftobiprole that prevents the growth of more than one colony or a fine film of growth.

Conclusion

Ceftobiprole demonstrates potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including clinically important resistant strains such as MRSA. Its mechanism of action, involving the inhibition of essential PBPs, provides a strong basis for its bactericidal effects. The standardized methodologies outlined in this guide are crucial for the accurate and reproducible assessment of its in vitro efficacy, providing essential data for researchers and drug development professionals in the ongoing effort to combat antimicrobial resistance.

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